molecular formula C40H81NO8P+ B1213665 DL-Dipalmitoyllecithin

DL-Dipalmitoyllecithin

Cat. No. B1213665
M. Wt: 735 g/mol
InChI Key: KILNVBDSWZSGLL-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Synthetic phospholipid used in liposomes and lipid bilayers to study biological membranes. It is also a major constituent of PULMONARY SURFACTANTS.

properties

Product Name

DL-Dipalmitoyllecithin

Molecular Formula

C40H81NO8P+

Molecular Weight

735 g/mol

IUPAC Name

2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1

InChI Key

KILNVBDSWZSGLL-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

synonyms

1,2 Dihexadecyl sn Glycerophosphocholine
1,2 Dipalmitoyl Glycerophosphocholine
1,2 Dipalmitoylphosphatidylcholine
1,2-Dihexadecyl-sn-Glycerophosphocholine
1,2-Dipalmitoyl-Glycerophosphocholine
1,2-Dipalmitoylphosphatidylcholine
Dipalmitoyl Phosphatidylcholine
Dipalmitoylglycerophosphocholine
Dipalmitoyllecithin
Dipalmitoylphosphatidylcholine
Phosphatidylcholine, Dipalmitoyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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